molecular formula C8H10N2OS B1524207 2-Isopropylsulfanyl-pyrimidine-4-carbaldehyde CAS No. 885275-17-2

2-Isopropylsulfanyl-pyrimidine-4-carbaldehyde

Cat. No. B1524207
M. Wt: 182.25 g/mol
InChI Key: APCPUTOYVGLCKK-UHFFFAOYSA-N
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Description

2-Isopropylsulfanyl-pyrimidine-4-carbaldehyde, also known as 2-IPSP, is an organic compound that belongs to the class of pyrimidine aldehydes . It has a molecular weight of 182.25 g/mol and a linear formula of C8H10N2OS . The compound is typically a light brown solid .


Molecular Structure Analysis

The InChI code for 2-Isopropylsulfanyl-pyrimidine-4-carbaldehyde is 1S/C8H10N2OS/c1-6(2)12-8-9-4-3-7(5-11)10-8/h3-6H,1-2H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

2-Isopropylsulfanyl-pyrimidine-4-carbaldehyde is a light brown solid . It has a molecular weight of 182.25 g/mol and a linear formula of C8H10N2OS .

Scientific Research Applications

Corrosion Inhibition Studies

Ech-chihbi et al. (2017) conducted experiments on a compound structurally related to 2-Isopropylsulfanyl-pyrimidine-4-carbaldehyde, named 2-phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde (IPM). They studied its effectiveness as a corrosion inhibitor for carbon steel in hydrochloric acid solution. The study combined experimental techniques like gravimetric measurements, potentiodynamic polarization, and impedance spectroscopy with quantum chemical calculations to understand the molecular basis of the compound's inhibitive effects (Ech-chihbi et al., 2017).

Asymmetric Autocatalysis and Origins of Homochirality

Soai et al. (2019) explored the role of asymmetric autocatalysis in understanding the origins of homochirality in organic compounds, including pyrimidyl alkanol and related compounds. Their research demonstrated significant amplification of enantiomeric excess in asymmetric autocatalysis and examined various origins of homochirality such as circularly polarized light and chiral crystals (Soai et al., 2019).

Electrical Conductivity and Luminescence in Coordination Polymers

Gallego et al. (2012) reported on coordination polymers based on copper(I)-halides and sulfur-pyrimidine ligands, including compounds related to 2-Isopropylsulfanyl-pyrimidine-4-carbaldehyde. They found that these polymers exhibit exceptional electrical conductivity and luminescent properties, making them potentially useful in electronic and optical applications (Gallego et al., 2012).

Synthesis and Bioassay Studies of Pyrimidine Derivatives

Suresh et al. (2010) synthesized and conducted bioassay studies on 7-substituted pyrido[2,3-d]pyrimidines, a class of compounds structurally similar to 2-Isopropylsulfanyl-pyrimidine-4-carbaldehyde. These compounds were evaluated for their antimicrobial and antioxidant activities, demonstrating significant biological effects (Suresh et al., 2010).

Drug Efficacy and Synthesis of Novel Pyrazoles

Thangarasu et al. (2019) focused on the synthesis of novel pyrazole derivatives using precursors including 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl) pyrimidine-5-carbohydrazides. These compounds were evaluated for antioxidant, anti-breast cancer, and anti-inflammatory properties. Molecular docking studies were also carried out to examine the interaction with enzymes responsible for inflammation and breast cancer (Thangarasu et al., 2019).

properties

IUPAC Name

2-propan-2-ylsulfanylpyrimidine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2OS/c1-6(2)12-8-9-4-3-7(5-11)10-8/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APCPUTOYVGLCKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=NC=CC(=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70695962
Record name 2-[(Propan-2-yl)sulfanyl]pyrimidine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70695962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Isopropylsulfanyl-pyrimidine-4-carbaldehyde

CAS RN

885275-17-2
Record name 2-[(Propan-2-yl)sulfanyl]pyrimidine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70695962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Isopropylsulfanyl-pyrimidine-4-carbaldehyde
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Reactant of Route 6
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